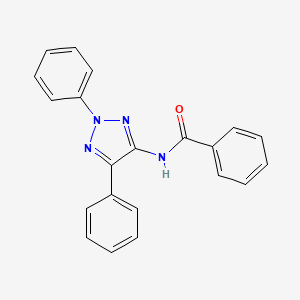
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, making it highly efficient and selective .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl groups and the triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different substitution patterns.
Benzothiazole-Triazole: A hybrid compound that combines the triazole ring with a benzothiazole moiety.
Pyrazoline-Triazole: A compound that features both pyrazoline and triazole rings, offering unique biological activities.
Uniqueness
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its ability to interact with biological targets, while the diphenyl substitution provides additional stability and rigidity to the molecule .
Eigenschaften
CAS-Nummer |
61308-15-4 |
|---|---|
Molekularformel |
C21H16N4O |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-(2,5-diphenyltriazol-4-yl)benzamide |
InChI |
InChI=1S/C21H16N4O/c26-21(17-12-6-2-7-13-17)22-20-19(16-10-4-1-5-11-16)23-25(24-20)18-14-8-3-9-15-18/h1-15H,(H,22,24,26) |
InChI-Schlüssel |
CVXKMDBQKBZUSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
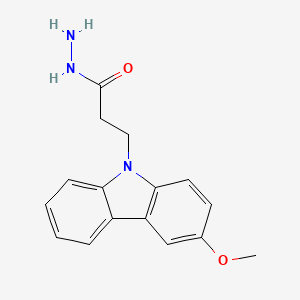
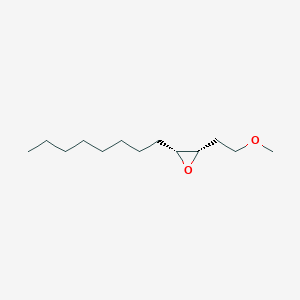
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
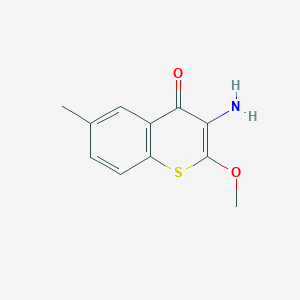
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
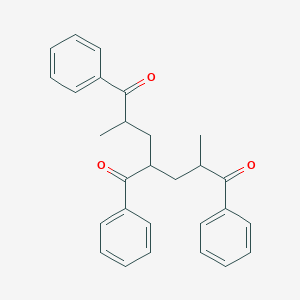
![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
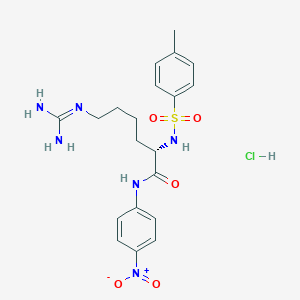

![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
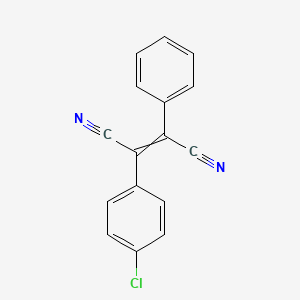
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
